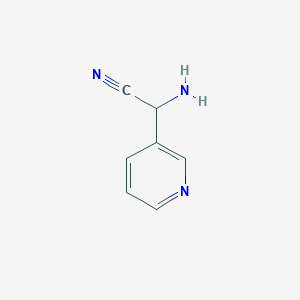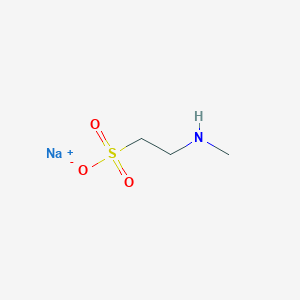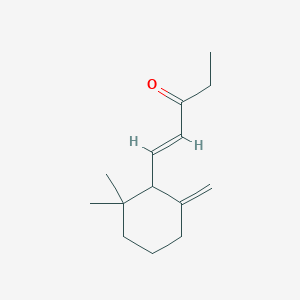
1-(2,2-Dimethyl-6-methylenecyclohexyl)pent-1-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Dimethyl-6-methylenecyclohexyl)pent-1-en-3-one, also known as DMCPA, is a cyclic enone that has gained attention in the scientific community due to its potential applications in various fields. DMCPA has a unique structure that makes it a promising candidate for use in chemical synthesis, as well as in biological and medical research. In
Aplicaciones Científicas De Investigación
1-(2,2-Dimethyl-6-methylenecyclohexyl)pent-1-en-3-one has shown potential in various scientific research applications. One area of interest is in the field of organic synthesis, where 1-(2,2-Dimethyl-6-methylenecyclohexyl)pent-1-en-3-one can be used as a starting material for the synthesis of various compounds. 1-(2,2-Dimethyl-6-methylenecyclohexyl)pent-1-en-3-one has also been studied for its potential as a chiral auxiliary in asymmetric synthesis.
In addition to its applications in organic synthesis, 1-(2,2-Dimethyl-6-methylenecyclohexyl)pent-1-en-3-one has also shown potential in the field of pharmacology. Studies have shown that 1-(2,2-Dimethyl-6-methylenecyclohexyl)pent-1-en-3-one has anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
Mecanismo De Acción
The mechanism of action of 1-(2,2-Dimethyl-6-methylenecyclohexyl)pent-1-en-3-one is not fully understood, but studies have suggested that it may act by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. 1-(2,2-Dimethyl-6-methylenecyclohexyl)pent-1-en-3-one may also act by modulating the activity of ion channels involved in pain signaling.
Biochemical and Physiological Effects
Studies have shown that 1-(2,2-Dimethyl-6-methylenecyclohexyl)pent-1-en-3-one has anti-inflammatory and analgesic effects in animal models. 1-(2,2-Dimethyl-6-methylenecyclohexyl)pent-1-en-3-one has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, and to reduce pain sensitivity in animal models of inflammatory pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2,2-Dimethyl-6-methylenecyclohexyl)pent-1-en-3-one in lab experiments is its unique structure, which makes it a promising candidate for use in organic synthesis and pharmacology research. However, 1-(2,2-Dimethyl-6-methylenecyclohexyl)pent-1-en-3-one is relatively unstable and can be difficult to handle, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 1-(2,2-Dimethyl-6-methylenecyclohexyl)pent-1-en-3-one. One area of interest is in the development of new drugs for the treatment of pain and inflammation. 1-(2,2-Dimethyl-6-methylenecyclohexyl)pent-1-en-3-one may also be studied further for its potential as a chiral auxiliary in asymmetric synthesis. Additionally, further research is needed to fully understand the mechanism of action of 1-(2,2-Dimethyl-6-methylenecyclohexyl)pent-1-en-3-one and its potential applications in other areas of research.
Métodos De Síntesis
1-(2,2-Dimethyl-6-methylenecyclohexyl)pent-1-en-3-one can be synthesized through a multistep process involving the reaction of cyclohexanone with various reagents. One common method involves the reaction of cyclohexanone with ethyl acetoacetate in the presence of sodium ethoxide to form 2,2-dimethyl-6-methylenecyclohexanone. This intermediate is then reacted with pentanal in the presence of p-toluenesulfonic acid to form 1-(2,2-Dimethyl-6-methylenecyclohexyl)pent-1-en-3-one.
Propiedades
Número CAS |
64070-16-2 |
|---|---|
Fórmula molecular |
C14H22O |
Peso molecular |
206.32 g/mol |
Nombre IUPAC |
(E)-1-(2,2-dimethyl-6-methylidenecyclohexyl)pent-1-en-3-one |
InChI |
InChI=1S/C14H22O/c1-5-12(15)8-9-13-11(2)7-6-10-14(13,3)4/h8-9,13H,2,5-7,10H2,1,3-4H3/b9-8+ |
Clave InChI |
VBPVRSYPVFNWFV-CMDGGOBGSA-N |
SMILES isomérico |
CCC(=O)/C=C/C1C(=C)CCCC1(C)C |
SMILES |
CCC(=O)C=CC1C(=C)CCCC1(C)C |
SMILES canónico |
CCC(=O)C=CC1C(=C)CCCC1(C)C |
Otros números CAS |
64070-16-2 27417-37-4 |
Pictogramas |
Irritant; Environmental Hazard |
Sinónimos |
1-(2,2-dimethyl-6-methylenecyclohexyl)pent-1-en-3-one; 1-(2,2-Dimethyl-6-methylenecyclohexyl)-1-penten-3-one; Einecs 264-653-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



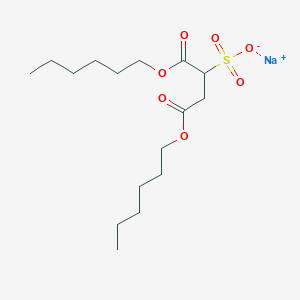
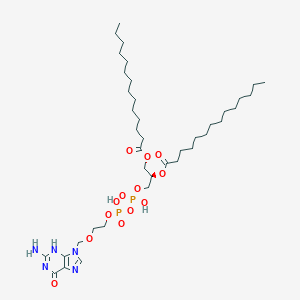
![2-[2-(9,9-Dimethyldecylsulfanyl)ethoxy]ethanol](/img/structure/B148172.png)

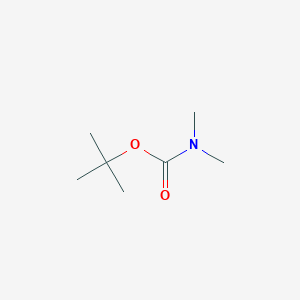
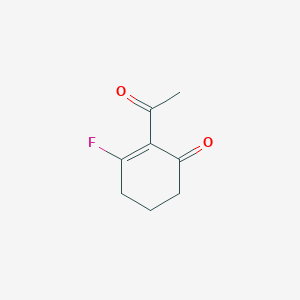
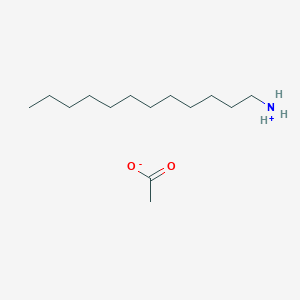
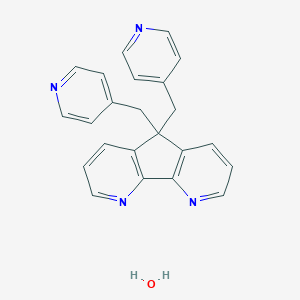

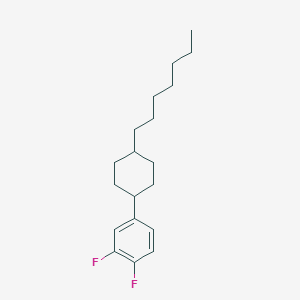
![2-[4-(Thiazol-2-yl)-3-methoxyphenyl]propanoic acid](/img/structure/B148189.png)
![[(1-Isopropylpiperidin-4-yl)methyl]amine](/img/structure/B148190.png)
